
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester typically involves the esterification of maleic acid with oxybis(methyl-2,1-ethanediyl) alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to undergo ester hydrolysis, oxidation, and other chemical reactions .
Comparación Con Compuestos Similares
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester can be compared with similar compounds such as:
Diethyl maleate: Another ester of maleic acid, but with ethyl groups instead of oxybis(methyl-2,1-ethanediyl) groups.
Dimethyl maleate: Similar to diethyl maleate but with methyl groups.
Dipropylene glycol diacrylate: An ester with similar functional groups but different molecular structure.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to other maleic acid esters .
Propiedades
Número CAS |
71606-02-5 |
|---|---|
Fórmula molecular |
C14H18O9 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
4-[1-[2-(3-carboxyprop-2-enoyloxy)propoxy]propan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H18O9/c1-9(22-13(19)5-3-11(15)16)7-21-8-10(2)23-14(20)6-4-12(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
XSJSRSGQYKKGDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C)OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


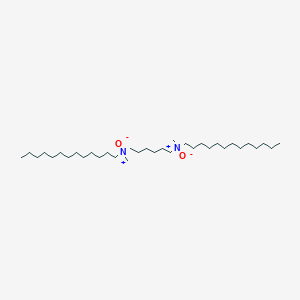
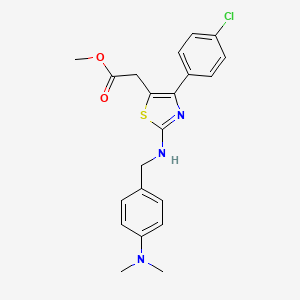
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)

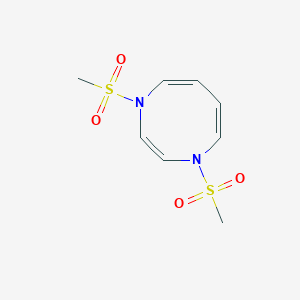
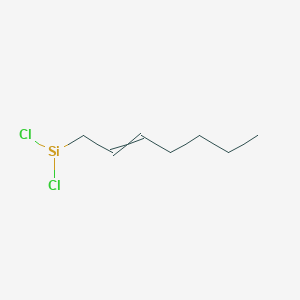
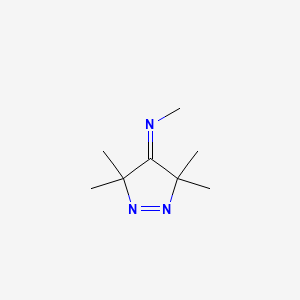
![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
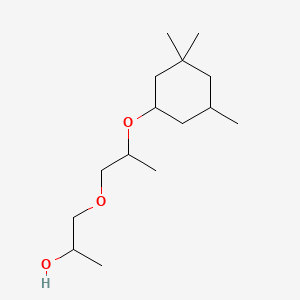
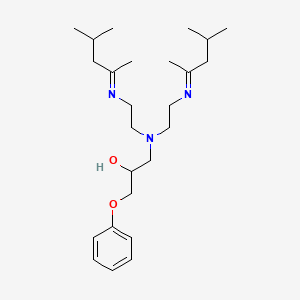
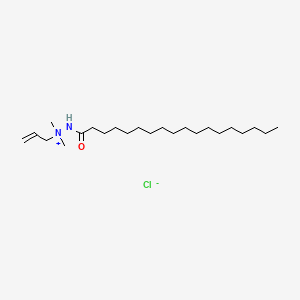

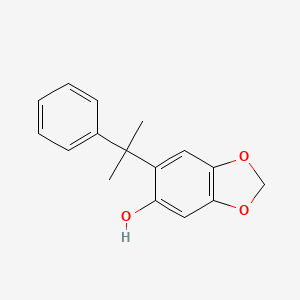
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
